Methyl bisnorbiotinyl ketone

biotin metabolism avidin-binding assay urinary biomarker

Methyl bisnorbiotinyl ketone (alternatively named bisnorbiotin methyl ketone) is a structurally defined secondary metabolite of the B‑vitamin biotin. It belongs to the thienoimidazolidine class and is formed endogenously through β‑oxidative catabolism of the biotin valeric acid side‑chain, yielding a stable C9‑ketone that retains an intact ureido‑thiophene ring system.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 35638-35-8
Cat. No. B1259067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bisnorbiotinyl ketone
CAS35638-35-8
Synonymsbisnorbiotin methyl ketone
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(=O)CCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C9H14N2O2S/c1-5(12)2-3-7-8-6(4-14-7)10-9(13)11-8/h6-8H,2-4H2,1H3,(H2,10,11,13)/t6-,7-,8-/m0/s1
InChIKeyITHUGYGPPSVHRH-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bisnorbiotinyl Ketone (CAS 35638-35-8): Procurement Specifications for a Defined Biotin-Metabolite Reference Standard


Methyl bisnorbiotinyl ketone (alternatively named bisnorbiotin methyl ketone) is a structurally defined secondary metabolite of the B‑vitamin biotin. It belongs to the thienoimidazolidine class and is formed endogenously through β‑oxidative catabolism of the biotin valeric acid side‑chain, yielding a stable C9‑ketone that retains an intact ureido‑thiophene ring system [1]. The compound is detected and quantified in human urine and blood, where it represents a measurable fraction of total avidin‑binding substances [2]. Its availability as a purified reference material (commercial lots reach ≥98 % purity) enables accurate calibration in HPLC‑avidin‑binding assays and LC‑MS/MS workflows designed to resolve biotin from its catabolites.

High-purity reference material for biotin metabolite analysis
Compatible with HPLC/avidin-binding and LC-MS/MS workflows
Defined structure for unambiguous chromatographic identification

Methyl Bisnorbiotinyl Ketone: Why In‑Class Biotin Metabolites Cannot Be Interchanged Without Quantitative Validation


Biotin and its metabolic descendants share a common ureido‑thiophene pharmacophore, yet they differ markedly in chromatographic retention, avidin‑binding affinity, and relative abundance in biological matrices. Substituting methyl bisnorbiotinyl ketone with bisnorbiotin, biotin sulfoxide, or biotin sulfone—even when the replacement is a structurally similar biotin catabolite—introduces systematic error because each compound contributes a unique, non‑interchangeable fraction to the total avidin‑binding pool [1]. For example, bisnorbiotin constitutes ~52 % of total urinary biotin‑related material, whereas methyl bisnorbiotinyl ketone accounts for only ~8 %; using the major metabolite as a surrogate would distort mass‑balance calculations and invalidate bioavailability estimates [1]. The quantitative evidence below demonstrates that only the authentic compound provides the necessary specificity for precise metabolic tracing.

Target
Methyl bisnorbiotinyl ketone (authentic metabolite)
Substitutes
Bisnorbiotin – abundance profile differs; overestimates β-oxidation pathway contribution
Biotin sulfoxide/sulfone – retention and avidin affinity may not transfer
Tetranorbiotin-l-sulfoxide – undetectable by standard avidin-binding assay

Methyl Bisnorbiotinyl Ketone (35638-35-8): Quantified Comparator Data for Selection Decisions


Superior Dynamic Range After Biotin Challenge: Bisnorbiotin Methyl Ketone vs. Biotin Sulfone

In healthy adults administered an intravenous bolus of 18.5 µmol biotin, the urinary excretion of bisnorbiotin methyl ketone increased 130‑fold (from 0.4 nmol/h at baseline to 51.8 nmol/h post‑dose), whereas the concurrently measured biotin sulfone increased only 21‑fold (from 0.2 to 4.2 nmol/h) [1]. The 6.2‑fold greater fold‑change indicates that bisnorbiotin methyl ketone provides a substantially wider dynamic window for detecting alterations in biotin catabolic flux.

Fold-change after biotin challenge
Head-to-head
Target130× increase
Biotin sulfone21× increase
Difference6.2× greater fold-change
Supports biotin catabolic flux monitoring in research settings
n=6; HPLC/avidin-binding; reported urinary rates
biotin metabolism avidin-binding assay urinary biomarker

Distinct Steady‑State Proportional Abundance in the Biotin Metabolome

At presumed steady state in free‑living adults, bisnorbiotin methyl ketone accounts for 7.9 ± 5.8 % of total urinary avidin‑binding substances. By contrast, bisnorbiotin represents 52 ± 15 %, biotin 32 ± 12 %, biotin‑d,l‑sulfoxide 4.0 ± 3.2 %, and biotin sulfone 3.6 ± 1.9 % [1]. The compound therefore occupies a specific, intermediate abundance niche that is neither the dominant species nor the least abundant, making it an essential component of any complete biotin‑metabolite panel.

Steady-state proportion in urine
Head-to-head
Methyl bisnorbiotinyl ketone7.9 ± 5.8 %
Bisnorbiotin52 ± 15 %
Biotin32 ± 12 %
Non-interchangeable metabolite panel contribution
n=6 healthy adults; total avidin-binding substances
biotin catabolism urinary metabolite profiling mass balance

Avidin-Binding Competence vs. Tetranorbiotin‑l‑Sulfoxide

Bisnorbiotin methyl ketone is readily detectable by the standard HPLC/avidin‑binding assay, whereas the further‑degraded metabolite tetranorbiotin‑l‑sulfoxide cannot be quantified by this method because of its weak avidin‑binding affinity [1]. This differential binding eliminates the need for alternative, less sensitive derivatization‑based detection when quantifying bisnorbiotin methyl ketone.

Avidin-binding detectability
Class-level
TargetDetectable
Tetranorbiotin-l-sulfoxideNot detectable
Enables direct HPLC/avidin-binding quantification
Qualitative yes/no; derivatization not required
avidin-binding assay biotin analog detection HPLC method

Commercial Purity Specification Supports Direct Use as a Calibrator

Commercially available methyl bisnorbiotinyl ketone is supplied at ≥98 % purity (CAS 35638-35-8) . While head‑to‑head purity comparisons between vendors are not published, this specification meets or exceeds the typical requirements for a secondary reference standard used in HPLC‑UV or LC‑MS/MS quantification of biotin metabolites, where a purity of ≥95 % is generally acceptable for external calibration.

Commercial purity
Data to verify
≥98 %
Meets typical secondary reference standard requirements
Manufacturer COA; batch-specific review recommended
reference standard chromatographic purity quality control

Methyl Bisnorbiotinyl Ketone (35638-35-8): Validated Application Scenarios Derived from Quantitative Evidence


Quantification of Biotin Bioavailability Using a Multi‑Metabolite Urinary Panel

Because bisnorbiotin methyl ketone exhibits a 130‑fold urinary increase after biotin loading—the largest dynamic range among the characterized metabolites—it serves as the most responsive single marker for calculating fractional biotin absorption and catabolic rate [1]. Including the compound alongside bisnorbiotin and biotin sulfone provides a complete mass‑balance picture that is impossible to achieve when any individual metabolite is omitted.

HPLC/Avidin‑Binding Assay Calibration Without Interference

Methyl bisnorbiotinyl ketone co‑elutes as a distinct peak (peak #3 in the reference Zempleni method) and retains sufficient avidin affinity to be quantified directly by the same HPLC/avidin‑binding platform used for biotin and bisnorbiotin [1]. This eliminates the need for separate TLC‑derivatization workflows required by weaker‑binding metabolites such as tetranorbiotin‑l‑sulfoxide, streamlining the analytical pipeline for clinical nutrition and pharmaceutical metabolism studies.

Method Validation for LC‑MS/MS Biotin‑Metabolite Assays

With a well‑defined monoisotopic mass (214.078 Da) and commercial availability at ≥98 % purity, the compound is suitable as a neat reference material for preparing calibration curves and quality‑control samples in LC‑MS/MS methods that target biotin and its catabolites in plasma or urine . Its distinct retention time and fragmentation pattern, documented in public metabolome databases, facilitate unambiguous identification in complex matrices.

Application
Selection Property
Validation Focus
Biotin bioavailability research
Multi-metabolite panel with catabolic flux marker
Fractional absorption and catabolic rate estimation
HPLC/avidin-binding assay calibration
Co-eluting peak with retained avidin affinity
Direct quantification without derivatization
LC-MS/MS method validation
High-purity reference with defined mass
Calibration and quality-control sample preparation
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